molecular formula C11H18O B13140349 (2Z,4Z)-Undeca-2,4-dienal

(2Z,4Z)-Undeca-2,4-dienal

Cat. No.: B13140349
M. Wt: 166.26 g/mol
InChI Key: UVIUIIFPIWRILL-QRLRYFCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4Z)-Undeca-2,4-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-Undeca-2,4-dienal can be achieved through various methods. One common approach involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the final product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons olefination, and Still-Gennari olefination reactions . These reactions are widely used for the synthesis of alkenes, including conjugated dienes.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The use of palladium-catalyzed reactions is particularly favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-Undeca-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically include substituted alkenes or alcohols.

Scientific Research Applications

Introduction to (2Z,4Z)-Undeca-2,4-dienal

This compound is an unsaturated aldehyde with significant applications in various scientific fields, including organic synthesis, medicinal chemistry, and agrochemistry. Its unique structure, characterized by two conjugated double bonds and an aldehyde functional group, allows it to participate in a range of chemical reactions, making it a valuable compound for researchers and industry professionals.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various transformations:

  • Synthesis of Natural Products : The compound is utilized in the synthesis of complex natural products due to its ability to undergo stereoselective reactions. For instance, it can be converted into leukotrienes and retinoids through specific reaction pathways involving organolithium reagents and other electrophiles .
  • Diene Synthesis : The compound is a precursor in the formation of Z,Z-conjugated dienes through reactions such as carbocupration and cross-coupling methods. These methodologies enable the production of diverse dienes that are crucial for further synthetic applications .

Medicinal Chemistry

The therapeutic potential of this compound has been explored in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. This suggests that this compound may exhibit similar effects, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some derivatives of unsaturated aldehydes have shown promise in reducing inflammation. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic strategies .

Agrochemical Applications

Due to its chemical structure, this compound can also be utilized in agrochemicals:

  • Pheromone Synthesis : The compound has been studied for its role in synthesizing insect pheromones. For example, it can be transformed into pheromonal compounds that are effective for pest control strategies in agriculture .

Table 1: Comparison of Synthetic Methods Involving this compound

MethodReaction TypeYield (%)Selectivity (%)References
Organolithium AdditionStereoselective Synthesis85>90
CarbocuprationDiene Formation78>95
Cross-CouplingDiene Synthesis80>98

Table 2: Potential Biological Activities of this compound Derivatives

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
AntioxidantScavenging free radicals

Case Study 1: Synthesis of Leukotrienes

A study highlighted the use of this compound as a precursor for synthesizing leukotrienes through stereoselective reactions involving organolithium reagents. This approach demonstrated high yields and selectivity, showcasing the compound's utility in producing bioactive molecules relevant to inflammatory responses .

Case Study 2: Pheromone Development

Research focused on the application of this compound in synthesizing pheromones for pest management. The conversion processes yielded effective compounds that could disrupt pest mating patterns and reduce crop damage. This application illustrates the compound's significance in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (2Z,4Z)-Undeca-2,4-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4Z)-Undeca-2,4-dienal is unique due to its specific combination of double bonds and aldehyde functional group, which imparts distinctive chemical and physical properties. Its longer carbon chain compared to similar compounds like (2Z,4Z)-Hexadiene makes it more hydrophobic and affects its reactivity and applications.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z,4Z)-undeca-2,4-dienal

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7-,10-9-

InChI Key

UVIUIIFPIWRILL-QRLRYFCNSA-N

Isomeric SMILES

CCCCCC/C=C\C=C/C=O

Canonical SMILES

CCCCCCC=CC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.